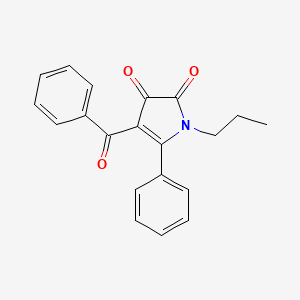
1H-Pyrazole, 1,1'-ethylidenebis[3,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 1,1’-ethylidenebis[3,5-dimethyl-] is a compound belonging to the pyrazole family, characterized by its unique structure consisting of two pyrazole rings connected by an ethylidene bridge. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1H-Pyrazole, 1,1’-ethylidenebis[3,5-dimethyl-] typically involves the condensation of 3,5-dimethylpyrazole with an appropriate aldehyde or ketone under acidic or basic conditions. One common method includes the use of hydrazine monohydrate and 3,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a catalyst . The reaction conditions often involve heating the mixture to facilitate the formation of the ethylidene bridge between the two pyrazole rings .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1H-Pyrazole, 1,1’-ethylidenebis[3,5-dimethyl-] undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to achieve the desired products .
Scientific Research Applications
1H-Pyrazole, 1,1’-ethylidenebis[3,5-dimethyl-] has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1,1’-ethylidenebis[3,5-dimethyl-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
1H-Pyrazole, 1,1’-ethylidenebis[3,5-dimethyl-] can be compared with other similar compounds, such as:
1H-Pyrazole, 3,5-dimethyl-: This compound lacks the ethylidene bridge and has different chemical and biological properties.
1H-Pyrazole, 1,1’-methylenebis[3,5-dimethyl-]: Similar to the ethylidenebis compound but with a methylene bridge, leading to variations in reactivity and applications.
1H-Pyrazole, 1,1’-propylenebis[3,5-dimethyl-]:
The uniqueness of 1H-Pyrazole, 1,1’-ethylidenebis[3,5-dimethyl-] lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
61453-46-1 |
|---|---|
Molecular Formula |
C12H18N4 |
Molecular Weight |
218.30 g/mol |
IUPAC Name |
1-[1-(3,5-dimethylpyrazol-1-yl)ethyl]-3,5-dimethylpyrazole |
InChI |
InChI=1S/C12H18N4/c1-8-6-10(3)15(13-8)12(5)16-11(4)7-9(2)14-16/h6-7,12H,1-5H3 |
InChI Key |
XGOAPIRHXNVLFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C)N2C(=CC(=N2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-2-[(4-Bromophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14575662.png)

![2H-Pyran, tetrahydro-2-[2-(2-methyloxiranyl)ethoxy]-](/img/structure/B14575696.png)

![[(2S,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2-(iodomethyl)oxolan-3-yl] acetate](/img/structure/B14575706.png)
![4-Heptylphenyl 2-cyano-3-[4-(hexyloxy)phenyl]prop-2-enoate](/img/structure/B14575708.png)
![2-Thiabicyclo[3.2.2]nona-3,6,8-triene](/img/structure/B14575710.png)
![Benzamide, 2-[(1,3-benzodioxol-5-ylmethylene)amino]-](/img/structure/B14575715.png)
![1lambda~5~-Phosphabicyclo[3.3.1]nonan-1-one](/img/structure/B14575718.png)

![1-[7-(4-Butyloctyl)-9H-fluoren-2-YL]hexan-1-one](/img/structure/B14575741.png)

![2-[(Butylsulfanyl)methyl]-4-nitrophenol](/img/structure/B14575749.png)
